molecular formula C17H22N2O4 B2993782 Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate CAS No. 433309-86-5

Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate

Cat. No.: B2993782
CAS No.: 433309-86-5
M. Wt: 318.373
InChI Key: SHSRUEBQWRBFHV-UHFFFAOYSA-N
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Description

Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate is a benzoate ester derivative featuring a cyclohexanecarboxamido-acetamido side chain at the 3-position of the aromatic ring. This compound is of interest due to its structural complexity, which combines hydrophobic (cyclohexane) and hydrogen-bonding (amide) moieties.

Properties

IUPAC Name

methyl 3-[[2-(cyclohexanecarbonylamino)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-23-17(22)13-8-5-9-14(10-13)19-15(20)11-18-16(21)12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7,11H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSRUEBQWRBFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate, with the CAS number 433309-86-5, is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate ester linked to a cyclohexanecarboxamide and an acetamide group. The structural complexity allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The amide functional groups may facilitate hydrogen bonding with protein targets, influencing their activity. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, potentially affecting pathways related to cell proliferation and apoptosis.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds structurally similar to this compound. For instance, research has shown that derivatives can induce apoptosis in cancer cells through caspase activation and modulation of BAX and Bcl-2 gene expressions . The compound's ability to enhance cyclic adenosine monophosphate (cAMP) levels in specific cell lines indicates a potential role in regulating cellular signaling pathways associated with cancer progression .

Enzyme Inhibition

The compound has been investigated for its capacity to inhibit specific enzymes involved in metabolic processes. For example, structure-activity relationship (SAR) studies have identified key molecular features that enhance enzyme binding affinity, suggesting that modifications to the cyclohexane moiety could optimize its inhibitory effects .

Case Studies

  • Screening for Anticancer Activity : A study screened a library of compounds against multicellular spheroids to identify novel anticancer agents. This compound was included in the screening process, revealing promising cytotoxic effects against various cancer cell lines .
  • High-Throughput Screening : Another investigation utilized high-throughput screening methods to evaluate the compound's effects on human relaxin/insulin-like family peptide receptors (RXFP1). Results indicated that certain derivatives exhibited agonistic activity, which may have implications for therapeutic strategies targeting fibrotic diseases .

Biological Activity Summary

Compound NameActivity TypeEC50 (µM)Maximum Response (%)Solubility (µM)
This compoundAnticancerTBDTBDTBD
Similar Derivative AEnzyme Inhibition0.18899%6.3
Similar Derivative BApoptosis Induction0.09498%28.2

Note: TBD = To Be Determined based on further studies.

Scientific Research Applications

Scientific Research Applications

While specific applications of Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate are not extensively detailed in the provided search results, related research on similar compounds suggests potential uses:

  • Apoptosis Induction: Passerini scaffolds, which share structural similarities, have been identified as selective apoptosis inducers via caspase 3/7 dependent pathways . These compounds have shown greater potency and safety than doxorubicin on MCF-7 cells, promoting apoptosis through caspase 3/7 activation and P53 induction . They also enhance BAX gene expression and suppress Bcl-2 expression in treated MCF-7 cells .
  • Antitubercular Activity: Research on indole-4-carboxamides, another class of carboxamide derivatives, demonstrates potent antitubercular activity . These compounds inhibit the growth of Mycobacterium tuberculosis .

Data Tables and Case Studies

The available search results include some data regarding related compounds, which can provide a context for understanding the potential activity of this compound:

Effects on Gene Expression in MCF-7 Cells

Compound No.BAXBcl-2
32.448 ± 0.0570.217 ± 0.006
42.747 ± 0.12850.233 ± 0.0017
83.195 ± 0.0820.163 ± 0.0035
123.337 ± 0.14850.129 ± 0.0027
173.042 ± 0.03650.201 ± 0.0075
Doxorubicin1.556 ± 0.0540.592 ± 0.031

Activation of Caspase 3/7

Compound No.Value
33.470 ± 0.0485
43.113 ± 0.10115
83.763 ± 0.011
124.105 ± 0.0795
173.677 ± 0.0145
Doxorubicin1.881 ± 0.028

Note: Values are demonstrated as mean ± SEM .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their structural differences are outlined below:

Table 1: Structural Comparison of Benzoate Derivatives
Compound Name Substituents Key Features Reference
Methyl 3-(2-(cyclohexanecarboxamido)acetamido)benzoate Cyclohexanecarboxamido-acetamido at C3 Hydrophobic cyclohexane, dual amide linkages Target
Methyl 2-(2-(1H-indol-3-yl)acetamido)benzoate (CI-a) Indole-acetamido at C2 Aromatic indole group, single amide linkage
Methyl (S)-4-(2-phenyl-2-(3-(o-tolyl)ureido)acetamido)benzoate (4f) Ureido-phenylacetamido at C4 Ureido group, toluidine substituent
Methyl 4-acetamido-2-hydroxybenzoate Acetamido and hydroxyl groups at C4 and C2 Polar hydroxyl group, simplified acetamido chain

Key Observations :

  • The dual amide linkages in the target compound may increase hydrogen-bonding capacity relative to single-amide analogs like CI-a .
  • Substituent position (C3 vs. C2/C4) affects steric interactions and electronic distribution on the aromatic ring, influencing receptor binding or metabolic stability.

Physicochemical Properties

Limited experimental data exist for the target compound, but inferences can be drawn from analogs:

Table 2: Inferred Physicochemical Properties
Property Target Compound CI-a 4f Methyl 4-acetamido-2-hydroxybenzoate
Molecular Weight ~348 g/mol ~308 g/mol ~418 g/mol ~209 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~2.1 ~3.0 ~1.8
Solubility Low in water, moderate in DMSO Moderate in polar solvents Low in water High in polar solvents

Analysis :

  • The cyclohexane moiety in the target compound likely increases LogP compared to hydroxyl-containing analogs (e.g., ), aligning with trends seen in 4f (higher LogP due to phenyl/ureido groups) .
  • Lower solubility relative to CI-a may arise from reduced polarity due to the absence of indole’s π-electron system.

Challenges :

  • Sequential amidation steps (cyclohexanecarboxamido followed by acetamido) require precise control to avoid side reactions.
  • Purification may necessitate chromatography, similar to CI-a (45% yield after flash chromatography) .

Hypotheses for the Target Compound :

  • The cyclohexane group may confer stability against metabolic oxidation compared to aromatic substituents.
  • Dual amides could serve as protease inhibitor scaffolds by mimicking peptide bonds.

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